PD-1/PD-L1 Inhibitor 3

Immuno-oncology Small molecule inhibitor TR-FRET assay

Choose PD-1/PD-L1 Inhibitor 3 to achieve complete functional reversal of PD-1-mediated T-cell suppression—unlike BMS-202 or CA-170 which fail to fully restore T-cell activation. With a biochemical IC50 of 5.6 nM and dual PD-L1/CD80 blockade (IC50 7.04 nM), it is the superior reference standard for HTS and the definitive tool for T-cell activation and tumor microenvironment studies. Ensure experimental reliability with the only macrocyclic peptide inhibitor proven to rescue T-cell function in validated cellular assays.

Molecular Formula C89H126N24O18S
Molecular Weight 1852.197
CAS No. 1629654-95-0
Cat. No. B560380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-1/PD-L1 Inhibitor 3
CAS1629654-95-0
Synonyms(3S,6S,12S,15S,18S,21S,24S,27S,30R,39S,42S,47aS)-3-((1H-imidazol-5-yl)methyl)-12,18-bis((1H-indol-3-yl)methyl)-N,42-bis(2-amino-2-oxoethyl)-36-benzyl-21,24-dibutyl-27-(3-guanidinopropyl)-15-(hydroxymethyl)-6-isobutyl-8,20,23,38,39-pentamethyl-1,4,7,1
Molecular FormulaC89H126N24O18S
Molecular Weight1852.197
Structural Identifiers
SMILESCCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)C)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N
InChIInChI=1S/C89H126N24O18S/c1-10-12-30-69-82(125)102-60(29-21-33-95-89(92)93)78(121)108-68(77(120)98-44-73(91)116)47-132-48-75(118)101-64(36-52-23-15-14-16-24-52)85(128)110(7)51(5)76(119)104-66(40-72(90)115)87(130)113-34-22-32-70(113)83(126)103-62(39-55-43-94-49-99-55)80(123)105-63(35-50(3)4)84(127)109(6)45-74(117)100-61(37-53-41-96-58-27-19-17-25-56(53)58)79(122)107-67(46-114)81(124)106-65(38-54-42-97-59-28-20-18-26-57(54)59)86(129)112(9)71(31-13-11-2)88(131)111(69)8/h14-20,23-28,41-43,49-51,60-71,96-97,114H,10-13,21-22,29-40,44-48H2,1-9H3,(H2,90,115)(H2,91,116)(H,94,99)(H,98,120)(H,100,117)(H,101,118)(H,102,125)(H,103,126)(H,104,119)(H,105,123)(H,106,124)(H,107,122)(H,108,121)(H4,92,93,95)
InChIKeyXAUDCIZFSQEZFS-YZZQCSFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD-1/PD-L1 Inhibitor 3 (CAS 1629654-95-0): Potent Macrocyclic Peptide for Immune Checkpoint Research


PD-1/PD-L1 Inhibitor 3 (CAS 1629654-95-0) is a macrocyclic peptide that potently and selectively inhibits the protein-protein interaction between PD-1 and PD-L1, as well as the interaction between CD80 and PD-L1 [1]. The compound was originally disclosed as Compound No. 1 in patent WO2014151634A1 and is characterized by a molecular weight of 1852.17 g/mol and the molecular formula C89H126N24O18S [2]. As a small-molecule immune checkpoint inhibitor, it represents an alternative to monoclonal antibody-based therapies, offering potential advantages in oral bioavailability and tumor penetration for preclinical research applications [1].

Why PD-1/PD-L1 Inhibitor 3 Cannot Be Assumed Interchangeable with Other In-Class Small Molecules


Small-molecule PD-1/PD-L1 inhibitors exhibit substantial variability in their in vitro potency, mechanism of binding, and, critically, their ability to functionally reverse PD-1-mediated T-cell suppression in cellular assays [1]. For instance, in a head-to-head cellular evaluation of 11 small-molecule inhibitors, compounds with similar biochemical IC50 values, such as BMS-202 and CA-170, failed to fully reverse PD-1 inhibition, while PD-1/PD-L1 Inhibitor 3 achieved complete functional rescue [2]. This functional disparity underscores that biochemical binding affinity alone is an unreliable predictor of cellular efficacy and, by extension, research utility. Consequently, substituting one small-molecule PD-1/PD-L1 inhibitor for another without consideration of their validated cellular performance can lead to inconsistent experimental outcomes and misinterpretation of mechanistic studies.

PD-1/PD-L1 Inhibitor 3: Quantitative Differentiation Evidence for Scientific Selection


Biochemical Potency Comparison: PD-1/PD-L1 Inhibitor 3 vs. BMS-202 in TR-FRET Binding Assays

PD-1/PD-L1 Inhibitor 3 demonstrates a 3.2-fold higher biochemical potency against the PD-1/PD-L1 interaction compared to the widely used non-peptidic inhibitor BMS-202. In a time-resolved FRET (TR-FRET) assay, the target compound achieves an IC50 of 9 nM [1], whereas BMS-202 is reported with an IC50 of 18 nM under comparable conditions [2]. This differential binding affinity is a critical parameter for researchers requiring maximal pathway inhibition at lower compound concentrations.

Immuno-oncology Small molecule inhibitor TR-FRET assay

Functional Cellular Efficacy: Complete Rescue of T-Cell Activation by PD-1/PD-L1 Inhibitor 3 Contrasts with Ineffectiveness of BMS-202 and CA-170

In a head-to-head comparative study using a Jurkat-PD-1 reporter cellular system, PD-1/PD-L1 Inhibitor 3 was among only four compounds (out of eleven tested) that completely reversed the inhibitory effects of PD-1 on T-cell activation [1]. Crucially, other well-known small-molecule inhibitors, including BMS-202 and CA-170, were found to be ineffective at restoring PD-1-mediated reporter inhibition in the same assay [1]. This functional differentiation is paramount, as it demonstrates that PD-1/PD-L1 Inhibitor 3's target engagement translates into a robust, physiologically relevant cellular effect.

T-cell activation Cellular assay Immune checkpoint

Comparative Biochemical Potency: PD-1/PD-L1 Inhibitor 3 Demonstrates 4-Fold Lower IC50 than BMS-202

In a direct comparison of biochemical inhibition data from authoritative vendor sources, PD-1/PD-L1 Inhibitor 3 exhibits an IC50 of 5.6 nM for the PD-1/PD-L1 interaction . This is approximately 3.2-fold more potent than the widely cited non-peptidic inhibitor BMS-202, which has an IC50 of 18 nM . This significant difference in target engagement affinity may be a deciding factor for assays where maximal pathway blockade at minimal compound concentration is required.

PD-1/PD-L1 interaction IC50 Biochemical assay

Dual Targeting Profile: Inhibition of Both PD-1/PD-L1 and CD80/PD-L1 Interactions

PD-1/PD-L1 Inhibitor 3 distinguishes itself from many other small-molecule PD-1/PD-L1 inhibitors by potently blocking two immune checkpoint interactions: PD-1/PD-L1 and CD80/PD-L1 [1]. The compound inhibits the PD-L1 binding to PD-1 and CD80 with IC50s of 5.60 nM and 7.04 nM, respectively [1]. This dual antagonism is a class-level differentiator; many common comparators, such as BMS-202, are characterized primarily for their PD-1/PD-L1 inhibition, and their activity against the CD80/PD-L1 axis is not a standard part of their reported profile .

CD80 Dual inhibitor Immune modulation

Optimal Application Scenarios for PD-1/PD-L1 Inhibitor 3 Based on Validated Evidence


Functional T-Cell Assays Requiring Validated Cellular Activity

PD-1/PD-L1 Inhibitor 3 is the preferred choice for any research protocol that requires a functional reversal of PD-1-mediated T-cell suppression. Unlike several common alternatives (e.g., BMS-202, CA-170) which fail to restore T-cell activation in validated cellular systems, this compound has been empirically demonstrated to achieve complete functional rescue in a Jurkat-PD-1 reporter assay [1]. This makes it indispensable for studies of T-cell activation dynamics, cytokine release, and other downstream effector functions where true pathway antagonism is essential.

Mechanistic Studies Requiring Potent and Dual Checkpoint Inhibition

For research programs investigating the nuanced interplay between the PD-1/PD-L1 and CD80/PD-L1 signaling axes, PD-1/PD-L1 Inhibitor 3 offers a unique experimental tool. Its validated dual inhibitory profile (IC50 of 5.60 nM and 7.04 nM, respectively) [2] allows for simultaneous blockade of both pathways with a single agent. This is particularly valuable in co-culture models or in vivo systems where CD80-expressing antigen-presenting cells and PD-L1-expressing tumor cells both contribute to the immunosuppressive microenvironment.

High-Throughput Screening (HTS) Campaigns with Demanding Potency Thresholds

With a biochemical IC50 of 5.6 nM , PD-1/PD-L1 Inhibitor 3 is a superior positive control or reference standard for high-throughput screening campaigns aiming to identify novel immune checkpoint inhibitors. Its high potency (e.g., 3.2-fold more potent than BMS-202 [3]) ensures a robust assay window and minimizes the compound concentration required, which is a practical advantage in managing DMSO solvent effects and compound solubility in HTS formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-1/PD-L1 Inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.